4-Fluoro-1h-pyrazole-3-carboxamide
Description
Properties
IUPAC Name |
4-fluoro-1H-pyrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4FN3O/c5-2-1-7-8-3(2)4(6)9/h1H,(H2,6,9)(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPVABJLIUGNVGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1F)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-1h-pyrazole-3-carboxamide typically involves the reaction of 4-fluoropyrazole with a suitable carboxamide precursor.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-1h-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxamide group to other functional groups.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of substituted pyrazoles .
Scientific Research Applications
4-Fluoro-1H-pyrazole-3-carboxamide and its analogues have applications in scientific research, particularly in the development of antiviral agents and anticancer research .
Antiviral Research:
- A series of this compound nucleoside analogues have been synthesized and assessed as potential inhibitors of RNA virus replication, including the hepatitis C virus (HCV) .
Antimicrobial Activity
- Pyrazole derivatives have been evaluated for antibacterial and antifungal activities .
- Specific compounds have demonstrated good antimicrobial activity against various bacteria and fungi strains .
Anticancer Research:
- Pyrazole derivatives have been synthesized and evaluated for their potential antiproliferation activity and Aurora-A kinase inhibitory activity .
- Some compounds exhibited potent biological activity against HCT116 and MCF-7 cell lines and significant Aurora-A kinase inhibitory activity .
- Certain pyrazole derivatives have shown promising in vitro anticancer activity against different cell lines like HepG2, WI 38, VERO, and MCF-7 .
- New series of pyrazoles derivatives containing pregnenolone moiety have been synthesized and evaluated for their cytotoxicity against human tumor cell lines, exhibiting inhibitory effects towards adenocarcinoma, non-small cell lung cancer, and CNS cancer .
Other pyrazole derivatives activities:
Mechanism of Action
The mechanism of action of 4-Fluoro-1h-pyrazole-3-carboxamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The fluoro group enhances its binding affinity and selectivity towards these targets, while the carboxamide group contributes to its stability and solubility .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substitution Patterns
Key structural analogues differ in substituent positions, electronic properties, and functional groups. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Physicochemical and Crystallographic Data
Key Research Findings and Implications
- Fluorine’s Role: Fluorine at C4 reduces oxidative metabolism, extending half-life in vivo compared to non-fluorinated analogues .
- Carboxamide vs. Thioamide : Replacement of CONH2 with CSNH2 increases lipophilicity but may reduce target selectivity due to stronger hydrophobic interactions .
- Amino Substitution: Introduction of -NH2 at C5 (e.g., 5-amino derivatives) improves water solubility but necessitates prodrug strategies to mitigate rapid clearance .
Biological Activity
4-Fluoro-1H-pyrazole-3-carboxamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes current research findings, case studies, and data regarding its biological activity.
Chemical Structure and Properties
This compound belongs to the pyrazole family, which is characterized by a five-membered aromatic ring containing two adjacent nitrogen atoms. The presence of the fluorine atom and the carboxamide group significantly influences its biological properties.
Antiviral Activity
Research indicates that this compound and its derivatives exhibit antiviral properties, particularly against RNA viruses. A series of nucleoside analogues derived from this compound were synthesized and evaluated for their efficacy as potential inhibitors of viral replication. The findings suggest that these compounds could inhibit the replication of RNA viruses effectively, making them candidates for further development in antiviral therapies .
Trypanocidal Activity
In a study focusing on trypanocidal activity, derivatives of this compound demonstrated significant effectiveness against Trypanosoma cruzi, the causative agent of Chagas disease. The compound's potency was assessed using a 3D microtissue model, revealing that certain derivatives could inhibit parasite growth significantly. Notably, one derivative exhibited an IC50 value of 34.54 ± 8.32 µM against trypomastigotes, indicating promising potential for treating Chagas disease .
Anticancer Activity
The anticancer potential of this compound has also been explored. Studies have shown that pyrazole derivatives can inhibit various cancer cell lines, including breast cancer and leukemia cells. For instance, certain compounds derived from this structure showed high potency with IC50 values below 10 µM against multiple cancer cell lines, highlighting their potential as anticancer agents .
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound has been identified as an inhibitor of key enzymes involved in viral replication and cancer cell proliferation. For example, it interacts with cruzipain, a cysteine protease critical for T. cruzi invasion and survival .
- Molecular Docking Studies : Computational studies have provided insights into how these compounds bind to their targets at the molecular level, revealing favorable interactions that enhance their inhibitory effects .
Data Summary
The following table summarizes key findings related to the biological activities of this compound:
| Activity | Target | IC50 Value (µM) | Notes |
|---|---|---|---|
| Antiviral | RNA Viruses | Varies | Effective against viral replication |
| Trypanocidal | Trypanosoma cruzi | 34.54 ± 8.32 | Significant efficacy in vitro |
| Anticancer | Various Cancer Cell Lines | <10 | High potency observed |
Case Studies
- Antiviral Evaluation : A study synthesized various nucleoside analogues from this compound and tested them against RNA viruses. The results indicated promising inhibitory effects, warranting further investigation into their clinical applications .
- Trypanocidal Efficacy : Research involving a series of pyrazole derivatives showed that modifications to the structure could enhance trypanocidal activity significantly, with some compounds achieving over 50% inhibition of T. cruzi cysteine protease activity .
Q & A
Q. Critical Factors :
- Temperature control during cyclocondensation (60–80°C avoids side reactions).
- Excess hydrazine (1.5 equivalents) improves ring closure efficiency.
- Ammonia concentration (25–30% aqueous) minimizes hydrolysis side products.
Q. Recommendation :
- Standardize buffer pH (6.8–7.0) and DMSO (<0.5%).
- Include positive controls (e.g., staurosporine) in every assay plate.
What advanced spectroscopic techniques are critical for characterizing this compound’s tautomeric equilibria?
Basic Research Question
The compound exists in a tautomeric equilibrium between 1H-pyrazole (NH) and 2H-pyrazole (N-F interaction) forms. Key techniques:
¹⁹F NMR : Distinguishes tautomers via chemical shift differences (Δδ = 1.2–1.5 ppm).
VT-¹H NMR (Variable Temperature) : Monitors equilibrium shifts (e.g., 1H signal at δ 12.3 ppm for NH diminishes at 50°C).
IR Spectroscopy : N-H stretch (3250 cm⁻¹) vs. C-F stretch (1120 cm⁻¹) ratios quantify tautomer populations.
Q. Case Study :
- Non-directed fluorination : Yields 4-F/5-F ratio of 3:6.
- Directed metalation : Achieves 9:1 4-F selectivity.
Q. In vitro Results :
| Derivative | t₁/₂ (Human Liver Microsomes, min) | CYP3A4 Inhibition (IC₅₀, μM) |
|---|---|---|
| Parent | 12.3 | 8.9 |
| -CONHMe | 21.7 | 6.5 |
| -CN | 38.9 | >50 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
